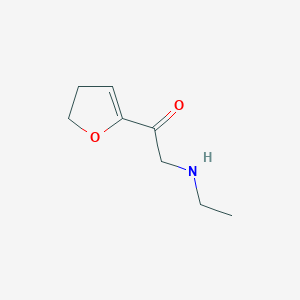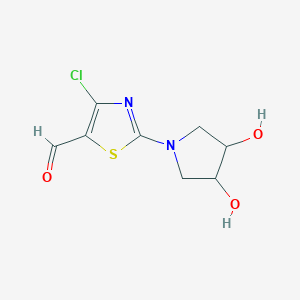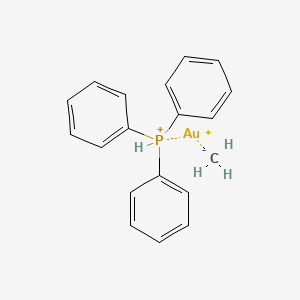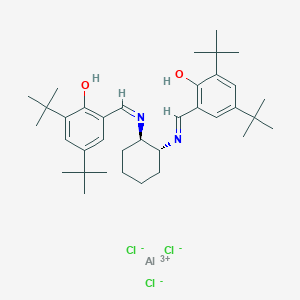
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride is a complex organometallic compound It is known for its unique structure, which includes aluminum coordinated to a Schiff base ligand derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride typically involves the following steps:
Preparation of Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-cyclohexanediamine in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Formation of Aluminum Complex: The Schiff base ligand is then reacted with an aluminum source, such as aluminum chloride, in a suitable solvent like dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and solvents, and maintaining an inert atmosphere to prevent contamination and degradation of the product.
化学反応の分析
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Substitution: The ligand environment around the aluminum center can be modified through substitution reactions with other ligands or reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.
Substitution: Reagents such as halides, phosphines, and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminum oxides, while substitution reactions can yield various aluminum-ligand complexes.
科学的研究の応用
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Material Science: It is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent or a biochemical probe.
作用機序
The mechanism by which (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride exerts its effects involves coordination chemistry principles. The aluminum center can coordinate with various substrates, facilitating catalytic reactions. The steric hindrance provided by the tert-butyl groups and the rigidity of the cyclohexane backbone contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoiron(III)chloride
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)chloride
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminonickel(II)chloride
Uniqueness
The uniqueness of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride lies in its aluminum center, which imparts distinct catalytic properties compared to its iron, cobalt, and nickel analogs. The aluminum complex is particularly effective in reactions requiring Lewis acid catalysis, whereas the other metal complexes may exhibit different reactivity patterns due to their varying electronic and coordination properties.
特性
分子式 |
C36H54AlCl3N2O2 |
|---|---|
分子量 |
680.2 g/mol |
IUPAC名 |
aluminum;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichloride |
InChI |
InChI=1S/C36H54N2O2.Al.3ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;3*1H/q;+3;;;/p-3/t29-,30-;;;;/m1..../s1 |
InChIキー |
LLAWSRITXLDNBP-ZYOJYBKFSA-K |
異性体SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
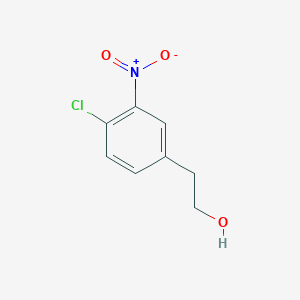
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)
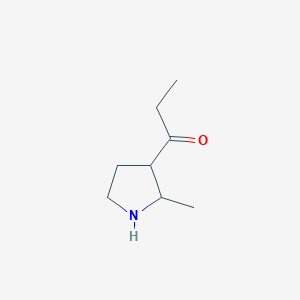
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)
